
N-(diphenylmethyl)-2-methyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(diphenylmethyl)-2-methyl-3-furamide, commonly known as DPMF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPMF belongs to the class of furan-based compounds and has been synthesized using various methods.
Mechanism of Action
DPMF acts as an acetylcholinesterase inhibitor, which results in an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration leads to enhanced cholinergic neurotransmission, which is involved in various physiological processes, including memory and learning, muscle contraction, and cardiovascular regulation.
Biochemical and Physiological Effects:
DPMF has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the enhancement of cholinergic neurotransmission, and the improvement of memory and learning processes. DPMF has also been shown to have vasodilatory effects, which can improve blood flow and cardiovascular function.
Advantages and Limitations for Lab Experiments
DPMF has several advantages for use in lab experiments, including its ability to selectively inhibit acetylcholinesterase activity, its ability to enhance cholinergic neurotransmission, and its potential as a therapeutic agent for Alzheimer's disease. However, DPMF also has limitations, including its potential toxicity and the need for careful dosing and monitoring.
Future Directions
There are several future directions for research on DPMF, including investigating its potential as a therapeutic agent for Alzheimer's disease, exploring its effects on other physiological processes, such as inflammation and immune function, and developing new synthesis methods to improve yield and purity. Additionally, further research is needed to fully understand the mechanism of action of DPMF and its potential as a research tool for investigating acetylcholine-related processes.
Conclusion:
In conclusion, DPMF is a unique compound that has gained significant attention in scientific research due to its ability to selectively inhibit acetylcholinesterase activity and enhance cholinergic neurotransmission. DPMF has several advantages for use in lab experiments, including its potential as a therapeutic agent for Alzheimer's disease, but also has limitations that must be considered. Future research on DPMF has the potential to provide new insights into the role of acetylcholine in various physiological processes and to develop new therapeutic agents for neurological disorders.
Synthesis Methods
DPMF can be synthesized using various methods, including the reaction of benzhydryl chloride with 2-methyl-3-furoic acid in the presence of a base, the reaction of benzhydryl chloride with 2-methyl-3-furanol in the presence of a base, and the reaction of benzhydrol with 2-methyl-3-furoic acid chloride. The yield of DPMF varies depending on the method used, and the purity can be improved through recrystallization.
Scientific Research Applications
DPMF has been widely used as a research tool to investigate the mechanism of action of various biological processes. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DPMF has also been used to study the role of acetylcholine in memory and learning processes. Additionally, DPMF has been used to investigate the effects of acetylcholine on the cardiovascular system, as well as its potential as a therapeutic agent for Alzheimer's disease.
properties
IUPAC Name |
N-benzhydryl-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-14-17(12-13-22-14)19(21)20-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,18H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGPXTMPRWRCBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)-3-methylphenyl]-2-phenylacetamide](/img/structure/B5765788.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5765801.png)

![6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole](/img/structure/B5765818.png)
![4-[(2-chlorophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5765827.png)
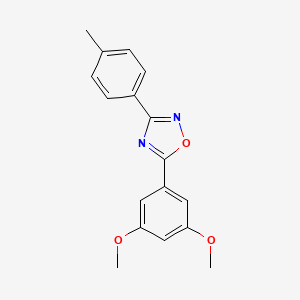
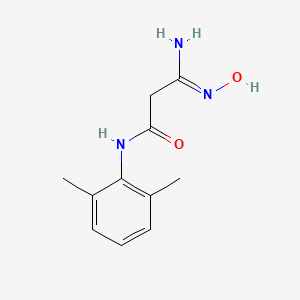
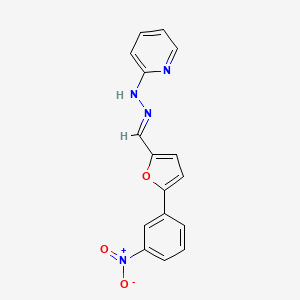
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5765846.png)
![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5765848.png)
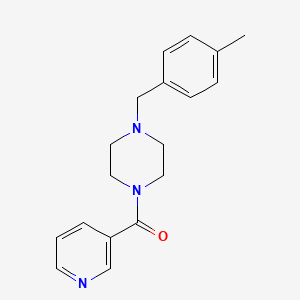
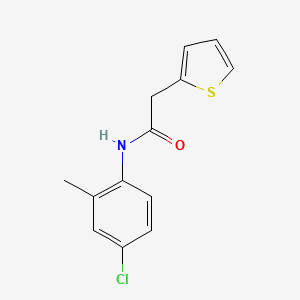
![methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5765869.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B5765888.png)